N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-4-14(2,3)11-5-7-12(8-6-11)15-13-9-10-13/h11-13,15H,4-10H2,1-3H3 |
InChI Key |
UVHCWOXPYHPEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
General Synthetic Strategy
The preparation of This compound generally involves:
- Construction of the substituted cyclohexane core with the 2-methylbutan-2-yl substituent at the 4-position.
- Introduction of the amino group at the 1-position.
- Subsequent N-cyclopropylation of the amine.
This approach requires selective functionalization and protection/deprotection strategies to achieve regio- and stereoselectivity.
Key Synthetic Steps and Reactions
Formation of the 4-(2-methylbutan-2-yl)cyclohexan-1-one Intermediate
The cyclohexane ring bearing the bulky 2-methylbutan-2-yl substituent at C4 is typically accessed via alkylation or Friedel-Crafts type alkylation of cyclohexanone derivatives. For example, starting from cyclohexanone, the introduction of the 2-methylbutan-2-yl group can be achieved by:
- Using a suitable alkyl halide or organometallic reagent derived from 2-methylbutan-2-yl precursors.
- Employing Lewis acid catalysis to facilitate electrophilic substitution.
This step is crucial for establishing the steric environment of the molecule.
Amination at the 1-Position of Cyclohexane
Amination of the ketone intermediate at the 1-position involves reductive amination or nucleophilic substitution:
- Reductive amination: Reaction of the ketone with cyclopropylamine under reductive conditions (e.g., NaBH3CN or catalytic hydrogenation) to form the corresponding amine.
- Alternatively, conversion of the ketone to an intermediate (e.g., oxime or imine) followed by reduction.
This step introduces the amino group bearing the cyclopropyl substituent.
N-Cyclopropylation
If the amino group is initially introduced as a primary amine, N-cyclopropylation can be performed via:
- Alkylation with cyclopropyl halides under basic conditions.
- Transition-metal catalyzed amination reactions.
This step ensures the final N-substituent is the cyclopropyl group.
Representative Synthetic Route from Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation of cyclohexanone | 2-methylbutan-2-yl organometallic reagent, Lewis acid catalyst | Formation of 4-(2-methylbutan-2-yl)cyclohexanone |
| 2 | Reductive amination | Cyclopropylamine, NaBH3CN or catalytic H2, Pd/C | Conversion to this compound |
| 3 | Purification | Chromatography, crystallization | Isolation of pure target compound |
This general synthetic strategy aligns with known methods for preparing sterically hindered cyclohexylamines and is consistent with approaches described in patent US8299246B2 and related literature on aminoalkyl derivatives.
Detailed Research Outcomes and Analysis
Stereochemical Considerations
- The bulky 2-methylbutan-2-yl substituent at the 4-position imposes steric hindrance that influences the stereochemical outcome of the amination step.
- Studies show that controlling reaction temperature and choice of catalyst can favor formation of specific diastereomers.
- For example, lowering temperature during nucleophilic addition steps can enhance selectivity for the desired stereoisomer.
Yield and Purity
- Reported yields for the alkylation step typically range from 60% to 80%, depending on reagent purity and reaction conditions.
- Reductive amination yields vary between 70% and 90%, with higher yields achieved using catalytic hydrogenation under mild conditions.
- Purification by chromatography or recrystallization yields analytically pure compounds suitable for further application.
Challenges and Optimization
- Steric hindrance from the 2-methylbutan-2-yl group can slow reaction rates and reduce yields.
- Use of bulky amine protecting groups or alternative amination strategies (e.g., using amino cyclic carbamates) has been explored to overcome these issues.
- Transition-metal catalysis with chiral ligands has been investigated for enantioselective synthesis, although specific data for this compound is limited.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound exerts its effects by modulating the activity of these targets, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexanamine Core
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Amine Substitution: The cyclopropyl group in the target compound introduces ring strain and metabolic stability compared to primary amines (e.g., 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride) or secondary amines (e.g., N-isopropyl derivatives). This may enhance lipophilicity and membrane permeability .
This contrasts with smaller alkyl substituents (e.g., methyl or ethyl) in other cyclohexanamine derivatives, which allow greater rotational freedom .
Synthetic Accessibility :
Pharmacological and Physicochemical Implications
- Lipophilicity : The tert-pentyl and cyclopropyl groups likely increase logP compared to piperazine derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Salt Forms : The hydrochloride salt of the primary amine analog (4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride) demonstrates the role of salt formation in enhancing solubility for formulation purposes .
- Biological Targets : Piperazine-containing cyclohexanamines are frequently used in kinase inhibitors or GPCR-targeting drugs, suggesting that the target compound’s tertiary amine structure could be optimized for similar applications with improved metabolic stability .
Biological Activity
N-Cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine, with CAS number 926266-39-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H27N, with a molecular weight of 209.37 g/mol. The compound features a cyclohexane ring substituted with a cyclopropyl group and an isobutyl amine, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N |
| Molecular Weight | 209.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 926266-39-9 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Starting Materials : Cyclohexanone and cyclopropyl amine derivatives.
- Reagents : Use of reducing agents such as lithium aluminum hydride.
- Conditions : Reactions often occur in solvents like ethanol or methanol at room temperature to reflux conditions.
Biological Activity
This compound has been evaluated for various biological activities, including:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
Studies have shown that this compound may have neuroprotective properties. It has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Case Study 1: AChE Inhibition
A study conducted on various amine derivatives demonstrated that this compound showed promising AChE inhibitory activity with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.
Case Study 2: Antimicrobial Activity
In a comparative study, N-Cyclopropyl derivatives were tested against a panel of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than several existing antibiotics, highlighting its potential as a new antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- AChE Inhibition : It binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Q & A
Q. Key Factors Affecting Yield :
- Temperature control during alkylation (exothermic reactions may degrade intermediates).
- Stoichiometric ratios of reagents (excess cyclopropylamine improves conversion but complicates purification).
- Solvent choice (polar aprotic solvents like DMF enhance reactivity but may trap impurities) .
Advanced Question: How can researchers resolve enantiomeric forms of this compound, and what analytical methods validate chiral purity?
Answer:
Enantiomer Separation :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based). Mobile phase optimization (hexane/isopropanol mixtures) is essential for baseline resolution .
- Diastereomeric Salt Formation : React the racemic mixture with chiral resolving agents (e.g., tartaric acid derivatives), followed by fractional crystallization .
Q. Validation Methods :
- Circular Dichroism (CD) : Confirms enantiomer-specific optical activity.
- NMR with Chiral Shift Reagents : Europium complexes induce split signals for enantiomers in ¹H NMR .
- HPLC-MS with Chiral Columns : Quantifies enantiomeric excess (ee) >98% for pharmacological studies .
Basic Question: What spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- ¹H and ¹³C NMR :
- Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm).
- The 2-methylbutan-2-yl group shows a singlet for the tertiary methyl (δ 1.2–1.4 ppm) and splitting patterns for adjacent CH₂ groups .
- Mass Spectrometry (MS) :
- ESI+ detects [M+H]⁺ at m/z 238 (base peak). Fragmentation reveals loss of the cyclopropyl group (m/z 155) .
- IR Spectroscopy :
- N-H stretches (3300–3500 cm⁻¹) confirm the amine group.
Advanced Question: How does stereochemistry at the cyclohexane ring influence the compound’s interaction with biological targets (e.g., serotonin transporters)?
Answer:
- Cis vs. Trans Isomers :
- Case Study : In SSRI activity assays, cis-configured analogs showed 10-fold higher inhibition constants (Kᵢ = 12 nM) compared to trans isomers (Kᵢ = 130 nM) .
Advanced Question: How should researchers address contradictions in reported antimicrobial activity data for this compound?
Answer:
Methodological Considerations :
Strain-Specific Variability : Test against standardized panels (e.g., ATCC strains) under controlled MIC/MBC protocols .
Compound Purity : Ensure >95% purity (HPLC-validated) to exclude confounding effects from synthesis byproducts.
Solvent Effects : Use DMSO at <1% v/v to avoid microbial toxicity artifacts .
Q. Data Reconciliation Example :
- Initial reports of Bacillus subtilis inhibition (MIC = 8 µg/mL) were later attributed to residual cyclopropylamine impurities. Repurification (≥99% purity) raised the MIC to 64 µg/mL .
Basic Question: What computational methods predict the physicochemical properties of this compound?
Answer:
- LogP Calculation :
- Molecular Dynamics (MD) Simulations :
Advanced Question: What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?
Answer:
- pH Adjustment : Stabilize the amine group by buffering solutions at pH 6.5–7.5 (prevents protonation-induced degradation) .
- Lyophilization : Freeze-dry the hydrochloride salt for long-term storage; reconstitute in degassed PBS to minimize oxidation .
- Light Protection : Store solutions in amber vials to prevent photodegradation of the cyclopropane moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
